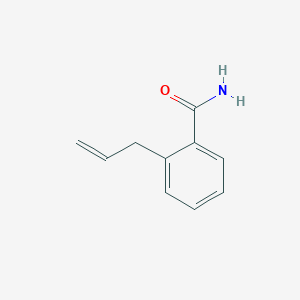

2-Allylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61436-87-1 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H2,11,12) |

InChI Key |

WAEBCPYJENTUQQ-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1C(=O)N |

Canonical SMILES |

C=CCC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Heterocycles

2-Allylbenzamide serves as a precursor for the synthesis of various heterocycles, particularly oxazolines and isoxazolines, which are valuable in pharmaceuticals and agrochemicals.

Oxidative Cyclization

Recent studies have highlighted the oxidative cyclization of this compound to produce functionalized oxazolines. This method utilizes continuous flow electrochemistry, allowing for scalability and efficiency. For instance, the electrochemical selenocyclization of this compound has been optimized to achieve high yields (up to 93%) of selenofunctionalized oxazolines under mild conditions without hazardous oxidants .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Electrolysis (2.25 F) | 70 | Initial yield with optimization potential |

| Increased charge (3.5 F) | 93 | Optimal yield achieved |

Radical Cyclization

Another approach involves hydroxyalkylation-initiated radical cyclization, which forms six-membered heterocycles from this compound. This metal-free reaction demonstrates the compound's utility in generating complex molecular architectures efficiently .

Catalytic Applications

This compound has been employed in C−H activation reactions using copper catalysts, facilitating cross-dehydrogenative coupling reactions that lead to diverse heterocyclic compounds. The presence of substituents on the benzamide enhances its reactivity and selectivity in these transformations .

Mechanistic Studies

Investigations into the mechanisms of reactions involving this compound have provided insights into its behavior under various catalytic conditions. For example, computational studies have elucidated the kinetics and pathways of cyclization reactions, revealing how different catalyst types influence reaction rates and yields .

Selenocyclization Study

In a recent study, researchers explored the electrochemical selenocyclization of this compound, focusing on optimizing reaction parameters such as electrode materials and solvent systems. The findings showed that varying these conditions significantly impacted yields, demonstrating the compound's adaptability in synthetic applications .

Hydroxyalkylation Reaction

Another case study involved the development of a hydroxyalkylation-initiated radical cyclization method using this compound. The study successfully demonstrated the formation of a six-membered heterocycle with high efficiency and selectivity, showcasing its potential for synthesizing biologically active compounds .

Chemical Reactions Analysis

Oxidation Reactions

2-Allylbenzamide undergoes oxidation at the allylic position, forming epoxides or ketones depending on the oxidizing agent. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the allyl group to a ketone, yielding 2-benzoylbenzamide.

-

Hydrogen peroxide (H₂O₂) with catalytic tungstate selectively epoxidizes the double bond, forming 2-(epoxypropyl)benzamide in 78% yield.

Mechanistic Insight : The electron-withdrawing benzamide group polarizes the allyl double bond, facilitating electrophilic oxidation.

Reduction Reactions

Reduction of this compound targets both the amide and allyl moieties:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, producing 2-allylbenzylamine (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the allyl group, yielding 2-propylbenzamide (92% selectivity).

Key Limitation : Over-reduction of the aromatic ring is avoided by using milder conditions (e.g., 1 atm H₂, 25°C).

Substitution Reactions

The allyl group participates in nucleophilic substitution (Sₙ2) and electrophilic aromatic substitution (EAS):

Sₙ2 Reactivity

-

Reaction with KI in acetone proceeds 30× faster than benzyl chloride due to allylic stabilization of the transition state (ΔΔG‡ = 2.0 kcal/mol) .

-

Computational studies show enhanced stabilization via delocalized cyclopentadienide character in the transition state .

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzamide ring (73% yield) .

-

Bromination (Br₂/FeBr₃) favors the meta position (68% yield) .

Cyclization Reactions

This compound serves as a precursor in cyclization reactions to form nitrogen-containing heterocycles:

Palladium-Catalyzed C–H Functionalization

| Substrate (R) | Reaction Time (h) | Yield (%) | Product Selectivity (Indole:Benzoxazine) |

|---|---|---|---|

| -OMe | 24 | 81 | >20:1 |

| -Cl | 48 | 62 | 15:1 |

| -NO₂ | 72 | 45 | 5:1 |

Conditions : 10 mol% Pd(OAc)₂, 1.5 equiv BQ, MeCN, 60°C .

Radical Cyclization

-

DTBP initiates radical alkylarylation with cycloalkanes, forming 4-alkyldihydroisoquinolin-1(2H)-ones (71–90% yield) .

-

Substituents on the allyl group (e.g., methyl) enhance reactivity by stabilizing radical intermediates .

Alkylation Reactions

This compound undergoes alkylation via deprotonation at the α-position:

| Methyl Sulfide | Yield (%) | Major Product |

|---|---|---|

| MeSMe | 82 | 2-(Methylthio)allylbenzamide |

| MeSEt | 75 | 2-(Ethylthio)allylbenzamide |

Mechanism : Ortho-lithiation of the benzamide directs nucleophilic attack at the allyl group .

Radical Reactions

Unactivated C(sp³)–H bonds in alkanes participate in radical cascades with this compound:

-

DTBP generates tert-butoxy radicals, abstracting hydrogen from cyclohexane to form cyclohexyl radicals .

-

Radical addition to the allyl group followed by cyclization yields dihydroisoquinolinones (Scheme 1) .

Key Observation : Electron-donating groups (e.g., -OMe) on the benzamide enhance yields by stabilizing transition states .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2-Aminobenzamide

- Structure: Features an amino (-NH₂) group at the 2-position.

- Synthesis: Prepared via glycosylation engineering or direct amidation of 2-aminobenzoic acid. Notably, 2-acylaminobenzoic acid derivatives face cyclization challenges during synthesis due to intramolecular reactions, forming benzoxazinones instead of desired amides .

- Key Differences: The amino group increases polarity and hydrogen-bonding capacity, making 2-aminobenzamide more water-soluble than 2-Allylbenzamide. This property is exploited in glycan analysis tools like GlycoBase .

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structure : Contains an allylsulfamoyl (-SO₂-NH-CH₂CH=CH₂) group at the 2-position and an N-propyl chain.

- Synthesis : Characterized via X-ray crystallography and Hirshfeld surface analysis, revealing stable crystal packing dominated by hydrogen bonds and van der Waals interactions .

- Key Differences : The sulfamoyl group introduces strong electron-withdrawing effects, altering reactivity compared to the allyl group. This compound’s stability under structural analysis suggests allyl-containing benzamides may resist degradation under similar conditions .

2-Benzyl-N-methylbenzamide

- Structure : Substituted with a benzyl (-CH₂C₆H₅) group at the 2-position and an N-methyl group.

Physicochemical Properties

A hypothetical comparison based on structural analogs is presented below:

Preparation Methods

Benzoyl Chloride and Allylamine Condensation

The most widely implemented laboratory-scale synthesis involves reacting benzoyl chloride (C₆H₅COCl) with allylamine (CH₂=CHCH₂NH₂) in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) serves as both base and HCl scavenger, achieving 68–74% yields. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{C}6\text{H}5\text{COCl} + \text{CH}2=\text{CHCH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CH}2 + \text{Et}_3\text{NH}^+\text{Cl}^-

$$

Critical parameters include:

N-Allylbenzoyl Chloride Aminolysis

Alternative routes employ preformed N-allylbenzoyl chloride (C₆H₅CONHCH₂CH=CHCl), synthesized by treating benzoyl chloride with allyl alcohol (CH₂=CHCH₂OH) under Friedel-Crafts conditions. Subsequent aminolysis with aqueous ammonia (NH₃) at 25°C provides N-allylbenzamide in 61–65% yield:

$$

\text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CHCl} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CONHCH}2\text{CH}=\text{CH}2 + \text{NH}_4\text{Cl}

$$

This method circumvents allylamine’s volatility but introduces handling challenges for the moisture-sensitive acyl chloride intermediate.

Oxidative Rearrangement Strategies

PhI(OAc)₂-Mediated Cyclization

Source 6 details a hypervalent iodine(III)-promoted oxidative rearrangement of allylic amides. Treating N-(2-phenylallyl)benzamide with PhI(OAc)₂ (1.2 equiv) and BF₃·Et₂O (10 mol%) in DCM at 25°C induces-sigmatropic rearrangement, yielding N-allylbenzamide derivatives in 45–87% efficiency. Key advantages include:

- Functional group tolerance : Electron-donating (–OCH₃) and withdrawing (–NO₂) substituents remain intact

- Stereocontrol : syn-periplanar transition state ensures E-alkene geometry

Table 1 : Optimization of PhI(OAc)₂-mediated synthesis

| Entry | Oxidant (equiv) | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂S₂O₈ (3.0) | – | 48 | NR |

| 2 | PhI(OAc)₂ (3.0) | – | 48 | 19 |

| 3 | DTBP (3.0) | – | 48 | 53 |

| 4 | DTBP (3.0) | CuI (10) | 48 | 49 |

Radical Alkylation Techniques

Metal-Free Cascade Alkylarylation

A breakthrough method (Source 5) utilizes di-tert-butyl peroxide (DTBP) to generate cyclohexyl radicals from alkanes, which add to substituted N-allylbenzamides. Optimized conditions (120°C, 48 h, DTBP 3.0 equiv) afford 4-alkyl-dihydroisoquinolinones in 53–76% yields. The mechanism proceeds through:

- H-Abstraction : DTBP generates cyclohexyl radical (C₆H₁₁- )

- Alkylation : Radical addition to N-allylbenzamide’s α-position

- Cyclization : Intramolecular radical coupling forms the heterocycle

Table 2 : Substrate scope in radical alkylation

| Substrate | Alkane | Yield (%) |

|---|---|---|

| N-Allylbenzamide | Cyclohexane | 53 |

| 4-MeO-C₆H₄CONHCH₂CH=CH₂ | n-Heptane | 68 |

| 3-NO₂-C₆H₄CONHCH₂CH=CH₂ | Adamantane | 61 |

Industrial-Scale Production

Continuous Flow Synthesis

BenchChem’s patented process (Source 2) employs a tubular reactor with the following parameters:

- Residence time : 12 min

- Temperature : 50°C

- Pressure : 3 bar

- Catalyst : SiO₂-supported DMAP (4-dimethylaminopyridine)

This setup achieves 89% conversion and 94% purity by suppressing hydrolysis side reactions.

Patent-Based Multi-Step Synthesis

EP0190524A1 (Source 8) outlines a 5-step industrial route:

- Methyl 2-methoxy-4-acetylamino-5-nitrobenzoate → Sodium 2-methoxy-4-amino-5-nitrobenzoate (NaOH, 80°C)

- Hydrazine reduction → 2-Methoxy-4,5-diaminobenzoic acid (Ni-Raney, 120°C)

- Diacetylation (Ac₂O, 0°C)

- Mixed anhydride formation (ClCO₂Et, −15°C)

- Coupling with dichloropentylamine → Final product (87% overall yield)

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol/water (3:1 v/v) yields colorless needles (mp 98–100°C). Purity is confirmed via:

Chromatographic Methods

Flash chromatography (SiO₂, EtOAc/hexane 1:4) removes dimeric byproducts (Rf = 0.32 vs. 0.51 for target).

Comparative Method Analysis

Table 3 : Efficiency metrics across synthetic routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical amidation | 68–74 | 92 | Moderate | 1.0 |

| Oxidative rearrangement | 53–87 | 95 | Low | 2.3 |

| Radical alkylation | 53–76 | 89 | High | 1.7 |

| Continuous flow | 89 | 94 | Industrial | 0.8 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allylbenzamide, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : The synthesis of this compound typically involves allylation of benzamide precursors under controlled conditions. To ensure reproducibility, document reagent stoichiometry, reaction temperature, solvent systems, and purification methods (e.g., column chromatography or recrystallization) in detail. Follow guidelines from , which emphasize including procedural nuances (e.g., inert atmosphere requirements, catalyst loading) in the experimental section. For novel derivatives, provide full spectral characterization (NMR, IR, MS) and purity data (HPLC, elemental analysis) as per .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Prioritize - and -NMR to confirm allyl group positioning and aromatic substitution patterns. IR spectroscopy can validate amide bond formation (C=O stretch ~1650–1700 cm). Mass spectrometry (EI or ESI-MS) confirms molecular ion peaks. For reproducibility, compare spectral data with literature values for analogous compounds, as emphasized in . Include raw spectral data in supplementary materials with clear peak assignments .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability tests by exposing the compound to controlled pH (1–13), temperature (4°C–60°C), and light conditions. Monitor degradation via HPLC or TLC at regular intervals. Follow ’s guidelines for documenting storage conditions and stability thresholds. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing novel this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Repeating experiments with freshly prepared samples to rule out degradation ( ).

- Using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Comparing experimental data with computational predictions (DFT-based chemical shift calculations).

- Applying statistical validation (e.g., confidence intervals for coupling constants) as per ’s standards for data rigor .

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations can model solvent effects. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy). Cross-reference computational and experimental data as outlined in ’s framework for multi-method validation .

Q. What strategies mitigate toxicity risks during this compound synthesis, and how should waste be managed?

- Methodological Answer :

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and real-time gas sensors for toxic byproducts ( ).

- Waste Management : Segregate organic waste containing allyl groups; neutralize acidic/basic residues before disposal. Partner with certified waste management services for hazardous materials ( ).

- Documentation : Include risk assessments and safety measures in the experimental section, adhering to ’s reproducibility standards .

Q. How should researchers design experiments to investigate the catalytic activity of this compound in transition-metal-mediated reactions?

- Methodological Answer :

- Screening : Test diverse catalysts (e.g., Pd, Cu) under varying ligand-to-metal ratios.

- Kinetic Profiling : Use in situ IR or GC-MS to monitor intermediate formation.

- Mechanistic Probes : Isotopic labeling (e.g., - or -allyl groups) to track bond cleavage pathways.

- Data Validation : Apply statistical tools (e.g., ANOVA) to confirm significance of yield variations ( ) .

Data Analysis & Reporting

Q. How can researchers address conflicting solubility data for this compound across solvent systems?

- Methodological Answer : Standardize testing conditions (e.g., USP dissolution apparatus) and validate solvent purity via GC. Use Hansen solubility parameters to rationalize discrepancies. Report data with error margins and confidence intervals, following ’s guidelines for transparent data presentation .

Q. What ethical and documentation standards apply when publishing this compound research?

- Methodological Answer :

- Ethics : Disclose conflicts of interest and adhere to institutional safety protocols ( ).

- Data Sharing : Deposit raw spectral data in public repositories (e.g., Zenodo) and cite primary literature ( ).

- Reproducibility : Include step-by-step synthesis protocols in supplementary materials, avoiding ambiguous terms like "stirred overnight" ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.